molecular formula C14H12N2O5S B11604600 [2-(4-Methoxy-benzoylamino)-4-oxo-4H-thiazol-5-ylidene]-acetic acid methyl ester

[2-(4-Methoxy-benzoylamino)-4-oxo-4H-thiazol-5-ylidene]-acetic acid methyl ester

Cat. No.: B11604600
M. Wt: 320.32 g/mol
InChI Key: CMINJRUCZHOFCH-YFHOEESVSA-N
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Description

METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 4-methoxybenzamide with thiazole derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes steps such as mixing, heating, and purification to obtain high-purity METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction may produce various amine compounds .

Scientific Research Applications

METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(5Z)-2-(4-METHOXYBENZAMIDO)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific structure, which combines a thiazole ring with a methoxybenzamide group.

Properties

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

methyl (2Z)-2-[2-(4-methoxybenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C14H12N2O5S/c1-20-9-5-3-8(4-6-9)12(18)15-14-16-13(19)10(22-14)7-11(17)21-2/h3-7H,1-2H3,(H,15,16,18,19)/b10-7-

InChI Key

CMINJRUCZHOFCH-YFHOEESVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N=C2NC(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2NC(=O)C(=CC(=O)OC)S2

solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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